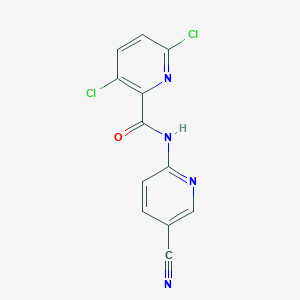
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide is a useful research compound. Its molecular formula is C30H31N3O5 and its molecular weight is 513.594. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Rearrangement and Synthesis Applications
Rearrangement of Tetrahydroisoquinolines : A study explored the rearrangement of methoxy-substituted 1-(α-hydroxybenzyl)-1,2,3,4-tetrahydroisoquinolines, highlighting the synthesis pathways that might be relevant for similar compounds like the one (McMahon et al., 1982).
Bioreductively Activated Pro-drug Systems : Research on 5-substituted isoquinolin-1-ones and their synthesis via Curtius rearrangement suggests potential applications in pro-drug systems for selective therapeutic drug release in hypoxic solid tumors (Berry et al., 1997).
Synthesis and Molecular Modeling : A study on the synthesis, molecular modeling, and in vitro screening of monoamine oxidase inhibitory activities of quinazolyl hydrazine derivatives indicates the utility of these compounds in biochemical applications (Amer et al., 2020).
Antimicrobial Activity
Antimicrobial Quinazolinone Derivatives : Novel quinazolinone derivatives have been synthesized and tested for antimicrobial activity, showcasing the chemical versatility and potential biomedical applications of such compounds (Habib et al., 2013).
Anti-Inflammatory Quinazolon Derivatives : The synthesis of azetidinonyl and thiazolidinonyl quinazolon derivatives and their evaluation for anti-inflammatory activities offer insights into the therapeutic potential of complex quinazoline compounds (Bhati, 2013).
Structural and Fluorescence Studies
- Structural Aspects of Amide Compounds : Investigation into the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals the potential of such compounds in forming gels and crystalline solids with unique properties (Karmakar et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide. This intermediate is then reacted with isopentylamine and acetic anhydride to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide.", "Starting Materials": [ "5-formyl-2-methoxybenzaldehyde", "2-aminobenzophenone", "isopentylamine", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of 5-formyl-2-methoxybenzaldehyde with 2-aminobenzophenone in the presence of a base such as potassium carbonate to form 1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazoline-3(4H)-yl)phenyl)acetamide.", "Step 2: Reaction of the intermediate from step 1 with isopentylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.", "Step 3: Acetylation of the amide from step 2 with acetic anhydride in the presence of a base such as pyridine to form the final product, 2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide." ] } | |
CAS番号 |
1223914-91-7 |
製品名 |
2-(4-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)phenyl)-N-isopentylacetamide |
分子式 |
C30H31N3O5 |
分子量 |
513.594 |
IUPAC名 |
2-[4-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-(3-methylbutyl)acetamide |
InChI |
InChI=1S/C30H31N3O5/c1-20(2)14-15-31-28(35)17-21-8-11-24(12-9-21)33-29(36)25-6-4-5-7-26(25)32(30(33)37)18-23-16-22(19-34)10-13-27(23)38-3/h4-13,16,19-20H,14-15,17-18H2,1-3H3,(H,31,35) |
InChIキー |
IKZJGXAMKSNCIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=CC(=C4)C=O)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)
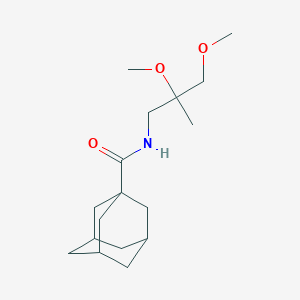
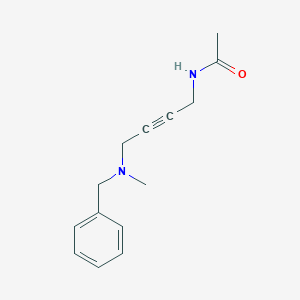
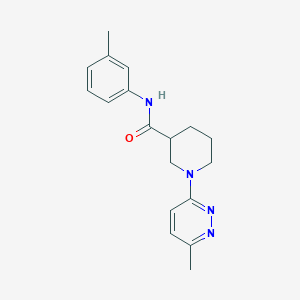
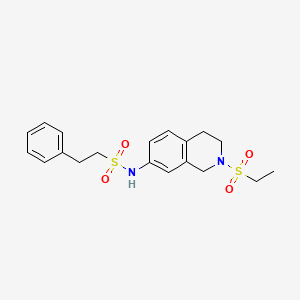
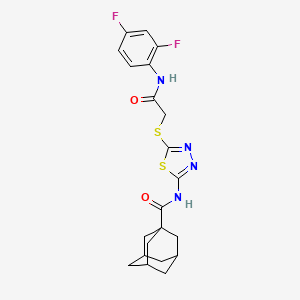

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)
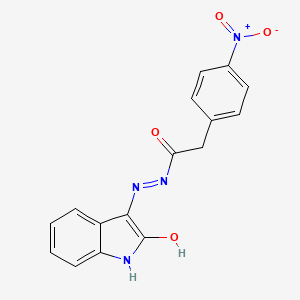
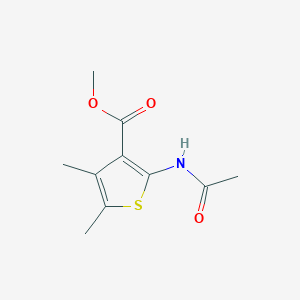
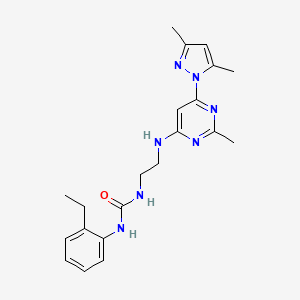
![6-(2,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2814225.png)
